8-羟基喹啉镓

描述

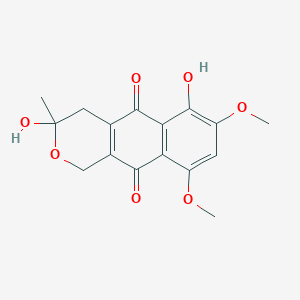

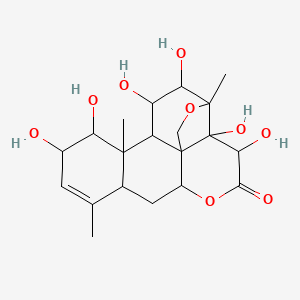

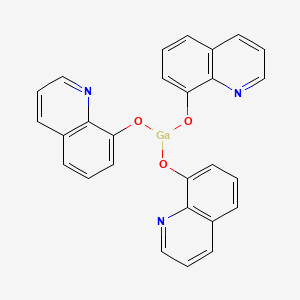

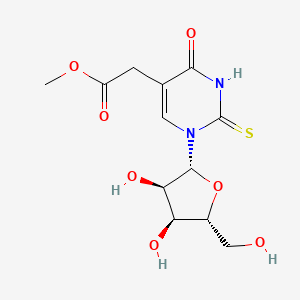

Gallium 8-hydroxyquinolinate is a compound with the molecular formula C27H18GaN3O3 . It is an open-shell compound used as organometallic semiconductors . It is also used as an analytical standard for the determination of Ga in blood plasma .

Synthesis Analysis

A simple method of synthesis of high pure tris (8-hydroxyquinoline)aluminum (Alq3) from commercially available 5N Al2O3 and 8-hydroxyquinolinol has been developed . One-step exchange chemical reaction has been conducted under controlled 8-hydrixyquinoline vapor at a temperature of 190–240 °C with water removal by phosphorus anhydride .Molecular Structure Analysis

The molecular weight of Gallium 8-hydroxyquinolinate is 502.2 g/mol . The InChIKey is KWQNQSDKCINQQP-UHFFFAOYSA-K . The Canonical SMILES is C1=CC2=C (C (=C1)O [Ga] (OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 .Chemical Reactions Analysis

The 5-position is attacked first but polysubstitution can easily occur. 2- or the 4-positions of HQ can be functionalized by attack of nucleophiles after the activation resulting from the protonation, oxidation or alkylation of the nitrogen of the pyridine .Physical And Chemical Properties Analysis

The molecular weight of Gallium 8-hydroxyquinolinate is 502.2 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 6 . The Exact Mass is 501.06039 g/mol . The Topological Polar Surface Area is 66.4 Ų .科学研究应用

Humidity Sensors

Gallium 8-hydroxyquinolinate has been used to improve the sensing response of organic-based co-planar humidity sensors . The compound was used as a dielectric material in the fabrication of the sensor. The sensor showed a fast response, good sensitivity, and low hysteresis .

Anticancer Drug Development

Gallium 8-hydroxyquinolinate has been evaluated as a potential anticancer drug . It was designed as a more lipophilic compound in the expectation of improved absorption .

Antimicrobial Applications

Compounds containing the 8-hydroxyquinoline nucleus, such as Gallium 8-hydroxyquinolinate, exhibit a wide range of biological activities, including antimicrobial effects .

Antifungal Applications

In addition to its antimicrobial properties, Gallium 8-hydroxyquinolinate also exhibits antifungal effects .

Alzheimer’s Disease Research

The 8-hydroxyquinoline moiety, which is present in Gallium 8-hydroxyquinolinate, has been studied for its potential use in Alzheimer’s disease research .

Synthesis of Pharmacologically Active Scaffolds

Compounds containing the 8-hydroxyquinoline moiety, such as Gallium 8-hydroxyquinolinate, can act as potential building blocks for various pharmacologically active scaffolds .

作用机制

Target of Action

Gallium 8-hydroxyquinolinate, also known as tris (8-quinolinolato)gallium (iii), is an experimental anticancer drug . The primary targets of this compound are cancer cells, particularly those of renal cell carcinoma . The compound’s ability to inhibit tumor growth has been a significant factor in its development as an anticancer drug .

Mode of Action

The mode of action of Gallium 8-hydroxyquinolinate involves the inhibition of tumor growth . The compound’s interaction with its targets results in the suppression of cancer cell proliferation . The cellular acquisition of gallium mainly occurs by transferrin-mediated uptake followed by accumulation in endosomes .

Biochemical Pathways

The biochemical pathways affected by Gallium 8-hydroxyquinolinate are primarily related to cancer cell growth and proliferation . The compound’s action leads to the inhibition of these pathways, thereby suppressing the growth of cancer cells . The downstream effects of this action include the reduction of tumor size and potentially the inhibition of metastasis .

Pharmacokinetics

The pharmacokinetics of Gallium 8-hydroxyquinolinate are characterized by a long terminal half-life, a high total clearance, and a large apparent volume of distribution . The compound is designed to be more lipophilic, which is expected to improve absorption . The absorption of gallium 8-hydroxyquinolinate from the gastrointestinal tract and delivery to tumors were found to be poor, with the majority excreted in feces .

Result of Action

The result of the action of Gallium 8-hydroxyquinolinate is the inhibition of tumor growth . This is achieved through the compound’s interaction with its targets and its effect on biochemical pathways related to cancer cell proliferation . The compound’s action leads to a reduction in tumor size and potentially the inhibition of metastasis .

Action Environment

The action of Gallium 8-hydroxyquinolinate can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other substances . More research is needed to fully understand the impact of these environmental factors on the action of gallium 8-hydroxyquinolinate .

安全和危害

未来方向

The antineoplastic activity and toxicity of the existing novel gallium compounds and thiosemicarbazone-metal complexes should be tested in animal tumor models and advanced to Phase I and II clinical trials . Future research should identify biologic markers that predict tumor sensitivity to gallium compounds .

属性

IUPAC Name |

tri(quinolin-8-yloxy)gallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQNQSDKCINQQP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O[Ga](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18GaN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium 8-hydroxyquinolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using BSA and GO as carriers for gallium 8-hydroxyquinolinate?

A: The research emphasizes the biocompatibility of BSA and GO as crucial factors in their selection as carriers for the modified gallium complex. Both BSA/Ga/HBrQ NPs and GO/Ga/HBrQ NPs exhibit stability in various solutions. The study demonstrates their biocompatibility through successful in vivo imaging in HCT116 tumor-bearing mouse models. This suggests that both BSA and GO can effectively encapsulate and deliver the complex without eliciting adverse reactions, making them promising materials for enhancing the delivery of the complex [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)

![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)

![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)